molecular formula C15H22BNO3 B13823655 1-Methylindole-2-boronic acid,pinacol ester

1-Methylindole-2-boronic acid,pinacol ester

Cat. No.: B13823655
M. Wt: 275.15 g/mol
InChI Key: WETJEIXOVKBTLX-UHFFFAOYSA-N
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Description

1-Methyl-2-indoleboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is known for its stability and ease of handling, making it a popular choice among chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-indoleboronic acid pinacol ester can be synthesized through several methods. One common approach involves the borylation of 1-methyl-2-indole using bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 1-methyl-2-indoleboronic acid pinacol ester often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-methyl-2-indoleboronic acid pinacol ester primarily involves its role as a boron source in coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Methyl-1-propenylboronic acid pinacol ester
  • 2-Formylphenylboronic acid pinacol ester

Comparison: 1-Methyl-2-indoleboronic acid pinacol ester is unique due to its indole structure, which imparts specific electronic and steric properties. This makes it particularly effective in certain coupling reactions compared to simpler boronic esters like phenylboronic acid pinacol ester .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1-methylindol-2-yl)borinic acid

InChI

InChI=1S/C15H22BNO3/c1-14(2,18)15(3,4)20-16(19)13-10-11-8-6-7-9-12(11)17(13)5/h6-10,18-19H,1-5H3

InChI Key

WETJEIXOVKBTLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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